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Cat. No.: B1282269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromopyridazine is a halogenated pyridazine derivative that serves as a versatile building

block in organic synthesis, particularly in the development of novel pharmaceutical and

agrochemical compounds. Its unique chemical structure, featuring a reactive bromine atom on

the electron-deficient pyridazine ring, makes it an attractive starting material for a variety of

cross-coupling reactions and other functional group transformations. This guide provides a

comprehensive overview of the core properties, synthesis, and applications of 3-
Bromopyridazine, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectral Data
A summary of the key physicochemical properties of 3-Bromopyridazine is presented in the

table below, offering a quick reference for researchers.
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Property Value Reference

CAS Number 88491-61-6 [1][2]

Molecular Formula C₄H₃BrN₂ [2][3]

Molecular Weight 158.98 g/mol [2][3]

Appearance
White to off-white or pale

yellow solid
[4][5]

Melting Point 70-75 °C [4]

Boiling Point ~270 °C at 760 mmHg [6]

Density ~1.7 g/cm³ [6]

Solubility

Soluble in organic solvents

such as dimethyl sulfoxide

(DMSO) and

dimethylformamide (DMF);

sparingly soluble in water.

[4][5]

While specific spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectra are not publicly

available in full, various suppliers indicate their availability upon request.[3][6][7][8][9][10] The

expected spectral characteristics are consistent with the compound's structure.

Synthesis and Reactivity
Experimental Protocol: Synthesis of 3-Bromopyridazine
A common laboratory-scale synthesis of 3-Bromopyridazine involves the bromination of a

pyridazine precursor. The following is a representative, detailed protocol:

Materials:

3-Hydroxypyridazine

Phosphorus oxybromide (POBr₃)

Dichloromethane (DCM)
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Anhydrous sodium sulfate (Na₂SO₄)

Silica gel

Heptane

Ethyl acetate

Ice water

2M Sodium hydroxide (NaOH) aqueous solution

Procedure:

Under a dry atmosphere and with mechanical stirring, carefully heat phosphorus oxybromide

(158 g, 552 mmol) to 80 °C until it is completely molten.[1]

In a single portion, add 3-hydroxypyridazine (30.5 g, 317 mmol) to the molten phosphorus

oxybromide. The reaction mixture will rapidly change color from orange to yellow and may

eventually form a black solid.[1]

Increase the reaction temperature to 120 °C and maintain for 3 hours.[1]

After the reaction is complete, cool the mixture to room temperature and then further cool in

an ice water bath.[1]

Slowly and carefully add ice water (total 300 mL) to the reaction mixture. Control the rate of

addition to manage the exothermic reaction.[1]

While stirring, some solids may remain undissolved. Add 2M aqueous sodium hydroxide

solution (180 mL) and continue stirring for 45 minutes until all solids have dissolved.[1]

Extract the aqueous solution with dichloromethane (5 x 250 mL).[1]

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product as a gray/brown solid.[1]
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Purify the crude product by silica gel column chromatography using a 1:1 mixture of heptane

and ethyl acetate as the eluent.[1]

Combine the fractions containing the desired product and concentrate under vacuum to yield

3-Bromopyridazine as a green/gray solid. A typical yield is around 69%.[1]

Confirm the purity of the final product using techniques such as GC-MS.[1]

Synthesis Workflow Diagram
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Synthesis of 3-Bromopyridazine

Start: Molten POBr₃

Add 3-Hydroxypyridazine

Heat at 120°C for 3h

Cool to Room Temperature

Quench with Ice Water

Basify with 2M NaOH

Extract with DCM

Dry and Concentrate

Silica Gel Chromatography

Product: 3-Bromopyridazine
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Caption: A flowchart illustrating the key steps in the synthesis of 3-Bromopyridazine.
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Key Chemical Reactions: The Suzuki-Miyaura
Cross-Coupling
3-Bromopyridazine is an excellent substrate for palladium-catalyzed cross-coupling reactions,

such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon

bonds and is widely used in the synthesis of biaryl and hetero-biaryl compounds, which are

common motifs in biologically active molecules.[4][5][11][12]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-
Bromopyridazine with an Arylboronic Acid
The following is a general, representative protocol for the Suzuki-Miyaura coupling of 3-
Bromopyridazine.

Materials:

3-Bromopyridazine

Arylboronic acid (e.g., phenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate or magnesium sulfate

Silica gel

Procedure:
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To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-
Bromopyridazine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base

(2.0-3.0 equiv.).[7][11]

Add the palladium catalyst (e.g., 1.5-5 mol%) and, if necessary, the appropriate ligand.[11]

Add the degassed solvent system.[11]

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as

monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[7][11]

[12]

Upon completion, cool the reaction to room temperature.[7][11]

Dilute the mixture with ethyl acetate and wash with water and then brine.[7][11]

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.[7][11]

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-

arylpyridazine.[7][11]

Characterize the final product using NMR, mass spectrometry, and other relevant analytical

techniques.[7]

Suzuki-Miyaura Coupling Workflow Diagram
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Suzuki-Miyaura Coupling Workflow

Reaction Setup:
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Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of 3-Bromopyridazine.

Applications in Drug Discovery and Development
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives

exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-
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inflammatory properties.[6][13][14][15][16][17] 3-Bromopyridazine serves as a key

intermediate in the synthesis of these pharmacologically active molecules.

Pyridazine Derivatives as Kinase Inhibitors in Oncology
A significant area of research focuses on the development of pyridazine-containing compounds

as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways

often dysregulated in cancer.

EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a well-established target in

oncology.[9][10][18] Small molecule tyrosine kinase inhibitors (TKIs) that target the

intracellular domain of EGFR are used to treat various cancers. The pyridazine scaffold can

be incorporated into novel EGFR inhibitors to potentially overcome resistance to existing

therapies.[19][20]

PI3K/Akt/mTOR Pathway Inhibitors: The phosphoinositide 3-kinase (PI3K)/Akt/mammalian

target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth,

proliferation, and survival, and its hyperactivation is a common feature of many cancers.[21]

[22][23][24][25][26][27][28][29][30] Pyridazine derivatives have been designed and

synthesized as inhibitors of key components of this pathway, such as PI3Kα and mTOR.[21]

[30]

EGFR Signaling Pathway and Inhibition Diagram
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Simplified EGFR Signaling Pathway and Inhibition
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Caption: A simplified diagram showing the EGFR signaling pathway and the point of inhibition

by a pyridazine-based inhibitor.
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PI3K/Akt/mTOR Signaling Pathway and Inhibition Diagram

Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition
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Caption: A simplified diagram of the PI3K/Akt/mTOR pathway, indicating inhibition points for

pyridazine-based compounds.

Safety and Handling
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3-Bromopyridazine is classified as harmful if swallowed, in contact with skin, or if inhaled. It

can cause skin and serious eye irritation.[28] Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-

ventilated area away from incompatible materials.[5]

Conclusion
3-Bromopyridazine is a valuable and versatile chemical intermediate with significant

applications in the synthesis of complex organic molecules. Its utility in palladium-catalyzed

cross-coupling reactions makes it a key building block for the creation of novel pyridazine

derivatives with a wide range of potential pharmacological activities. For researchers and

professionals in drug discovery and development, a thorough understanding of the properties,

synthesis, and reactivity of 3-Bromopyridazine is essential for the design and synthesis of

next-generation therapeutics, particularly in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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